molecular formula C18H24N4O3S2 B10966952 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10966952
M. Wt: 408.5 g/mol
InChI Key: CGIIXHDCNXYCOP-UHFFFAOYSA-N
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Description

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a sulfonyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The thiazole ring is then functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the thiazole ring via a nucleophilic substitution reaction.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

In an industrial setting, the production of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE shares structural similarities with other thiazole and piperazine derivatives, such as:
    • **N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE
    • **N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE

Uniqueness

    Structural Features: The presence of both thiazole and piperazine rings, along with the methylsulfonyl group, imparts unique chemical properties to the compound.

    Biological Activity: The compound’s specific interactions with molecular targets and pathways distinguish it from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C18H24N4O3S2/c1-13-4-5-15(10-14(13)2)16-12-26-18(19-16)20-17(23)11-21-6-8-22(9-7-21)27(3,24)25/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,20,23)

InChI Key

CGIIXHDCNXYCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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